

Spectroscopic Profile of Carminomycin II: A Technical Guide

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Compound of Interest

Compound Name: **Carminomycin II**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Carminomycin II**, an anthracycline antibiotic. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to facilitate the identification and characterization of this compound.

Introduction to Carminomycin II

Carminomycin II is a member of the anthracycline class of antibiotics, known for their potent antitumor properties. Structurally, it is closely related to other well-known anthracyclines like carminomycin and daunorubicin. The accurate characterization of **Carminomycin II** is crucial for understanding its mechanism of action, developing analogs, and ensuring quality control in pharmaceutical preparations. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about its molecular structure and purity.

Spectroscopic Data of Carminomycin II

The following sections present a summary of the key spectroscopic data for **Carminomycin II**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and Carbon-13 (^{13}C) NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of organic compounds. While specific high-resolution spectral data for **Carminomycin II** is not readily available in the public domain, the following tables provide expected chemical shifts based on its known structure and data from closely related analogs. The PMR (^1H NMR) and ^{13}C -NMR spectra of the oxalates of carminomycins II and III have been previously obtained and analyzed.[\[1\]](#)

Table 1: Predicted ^1H NMR Spectroscopic Data for **Carminomycin II**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
12.0 - 13.0	s	-	Phenolic OH
7.5 - 8.0	m	-	Aromatic H
5.0 - 5.5	m	-	Anomeric H
4.0 - 4.5	m	-	Sugar moiety H
3.5 - 4.0	m	-	Sugar moiety H
2.5 - 3.0	m	-	Aliphatic H
2.0 - 2.5	s	-	Acetyl CH_3
1.0 - 1.5	d	~6-7	Sugar moiety CH_3

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Carminomycin II**

Chemical Shift (δ , ppm)	Assignment
180 - 190	Quinone C=O
160 - 170	Ketone C=O
150 - 160	Aromatic C-O
110 - 140	Aromatic C
95 - 105	Anomeric C
60 - 80	Sugar moiety C-O
30 - 50	Aliphatic C
20 - 30	Acetyl CH ₃
15 - 20	Sugar moiety CH ₃

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. The molecular weight of **Carminomycin II** has been determined by mass spectrometry.^[1] PubChem lists the molecular formula as C₃₃H₄₁NO₁₃ and a monoisotopic mass of 659.25779036 Da.

Table 3: Mass Spectrometry Data for **Carminomycin II**

m/z	Ion	Description
660.2651	[M+H] ⁺	Protonated molecular ion
682.2470	[M+Na] ⁺	Sodiated molecular ion
642.2546	[M-H ₂ O+H] ⁺	Loss of water
499.1448	[M-Sugar+H] ⁺	Aglycone fragment

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectra of components from the carminomycin complex have been previously investigated.

Table 4: Predicted Infrared (IR) Absorption Bands for **Carminomycin II**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400 - 3500	Strong, Broad	O-H stretch (phenolic and alcoholic)
3200 - 3400	Medium	N-H stretch (amine)
2850 - 2960	Medium	C-H stretch (aliphatic)
1710 - 1730	Strong	C=O stretch (acetyl)
1620 - 1650	Strong	C=O stretch (quinone)
1580 - 1600	Medium	C=C stretch (aromatic)
1000 - 1200	Strong	C-O stretch (alcohols, ethers, esters)

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data for **Carminomycin II**.

NMR Spectroscopy

- Sample Preparation: A sample of **Carminomycin II** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-5 seconds.

- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C . The spectral width usually ranges from 0 to 220 ppm.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

- Sample Preparation: A dilute solution of **Carminomycin II** is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in positive or negative ion mode. For fragmentation studies (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID).
- Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion and its fragment ions. This data is used to confirm the elemental composition and elucidate the structure.

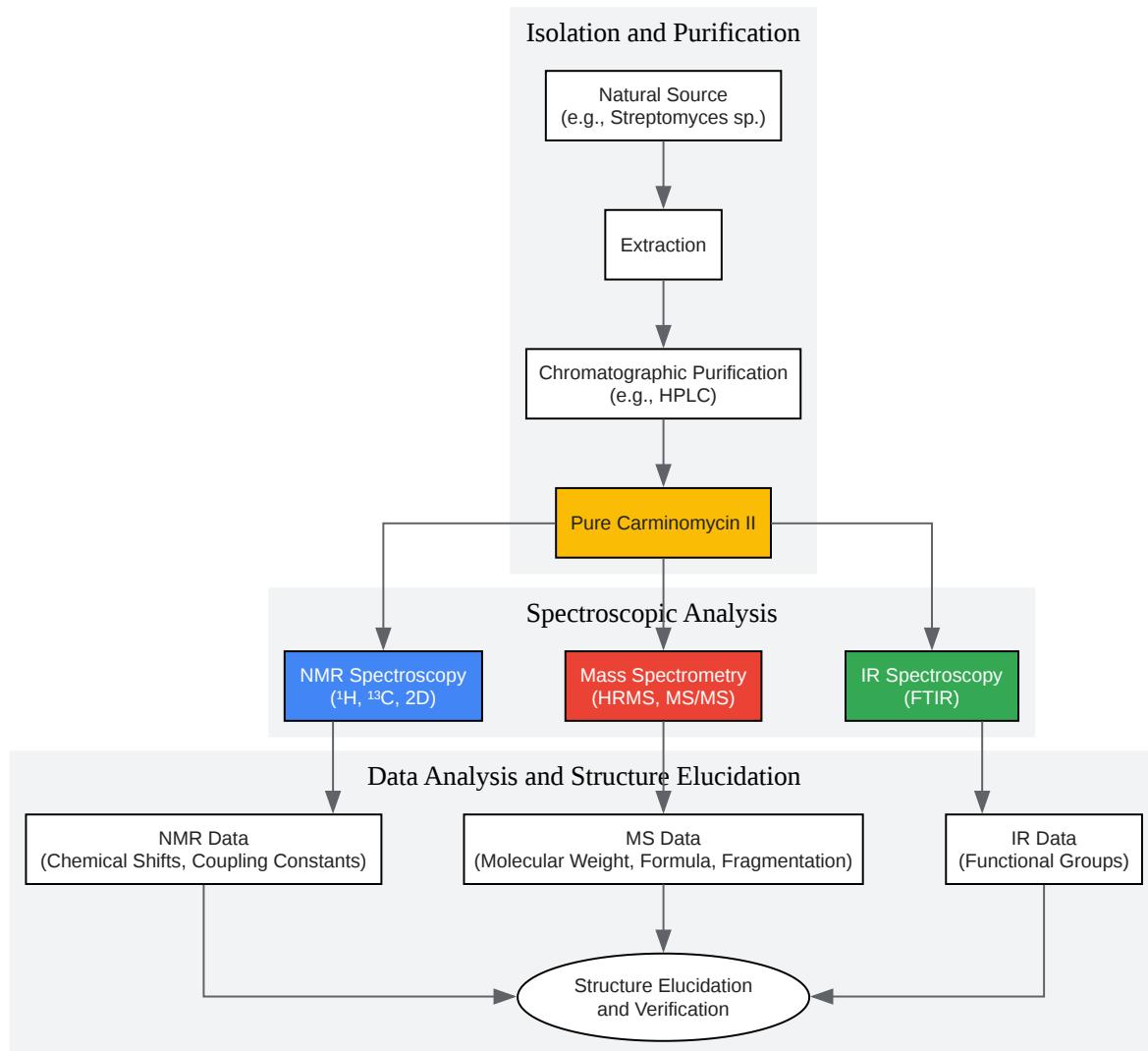
Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is prepared by grinding a small amount of **Carminomycin II** with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier-transformed to produce the IR spectrum.
- Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}). The characteristic absorption bands are identified and assigned to specific functional groups within the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Carminomycin II**.

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Caption: Workflow for the isolation and spectroscopic characterization of **Carminomycin II**.

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References

- 1. [Structure of carminomycins II and III] - PubMed [pubmed.ncbi.nlm.nih.gov]
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